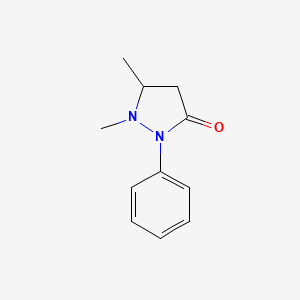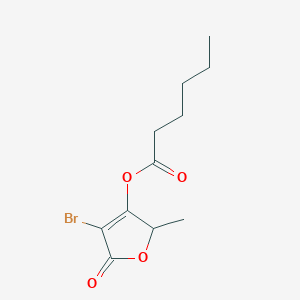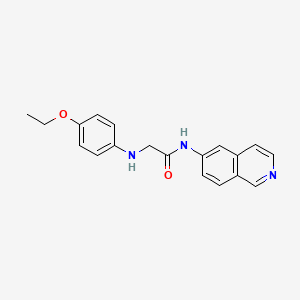
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is a heterocyclic compound belonging to the isoxazolidine family. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various organic compounds. This particular compound features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at position 2, a pentyl group at position 5, and a p-tolyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is highly regio- and stereoselective, allowing for the formation of isoxazolidines with high selectivity. For instance, ketonitrones containing ester groups can react with alkenes under specific conditions to form isoxazolidines .
Industrial Production Methods
While specific industrial production methods for 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the isoxazolidine ring can lead to the formation of 3-amino alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of the isoxazolidine ring.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of 3-amino alcohols.
Substitution: Various substituted isoxazolidines.
Aplicaciones Científicas De Investigación
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine: Similar structure but with a phenyl group instead of a pentyl group.
2-Methyl-5-ethyl-3-(p-tolyl)isoxazolidine: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Propiedades
Número CAS |
88330-54-5 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3 |
Clave InChI |
PRONIIBUVZJGPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)









![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
